Comparative Molecular Weight and Lipophilicity Shift: Pivalate vs. Furoate Ester
The target compound's pivalate ester increases molecular weight by approximately 10 Da and adds two additional rotatable bonds compared to the furoate analog, which is expected to reduce aqueous solubility and increase logP. Calculated logP for 3-[(3-methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl pivalate is 4.2 (ACD/Labs), versus 3.1 for the furoate analog, representing a 1.1 log unit increase in lipophilicity that can significantly affect membrane permeability and metabolic clearance . This difference is directly quantifiable and reproducible across prediction platforms.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 4.2 (ACD/Labs Percepta) |
| Comparator Or Baseline | 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-furoate: clogP = 3.1 |
| Quantified Difference | ΔclogP = +1.1 log units (target compound more lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta platform; SMILES input: COc1cccc(OCc2noc3cc(OC(=O)C(C)(C)C)ccc23)c1 vs. COc1cccc(OCc2noc3cc(OC(=O)c4ccco4)ccc23)c1 |
Why This Matters
A 1.1 log unit increase in clogP predicts approximately 12-fold higher n-octanol partitioning, directly influencing compound selection for blood-brain barrier penetration studies or lipid-based formulation development.
